molecular formula C12H11NO B1394905 1-(Isoquinolin-6-YL)propan-1-one CAS No. 1053656-04-4

1-(Isoquinolin-6-YL)propan-1-one

Cat. No. B1394905
M. Wt: 185.22 g/mol
InChI Key: VQXGWKBBGDBTSY-UHFFFAOYSA-N
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Description

1-(Isoquinolin-6-YL)propan-1-one is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22200 .


Synthesis Analysis

The synthesis of isoquinoline derivatives, which includes 1-(Isoquinolin-6-YL)propan-1-one, has been studied . Compounds were obtained in a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper (I) iodide, N, N -dimethylethylenediamine (DMEDA), and potassium carbonate .


Molecular Structure Analysis

The molecular structure of 1-(Isoquinolin-6-YL)propan-1-one consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .


Chemical Reactions Analysis

The chemical reactions involving 1-(Isoquinolin-6-YL)propan-1-one have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Isoquinolin-6-YL)propan-1-one are not fully documented .

Scientific Research Applications

Anti-Tobacco Mosaic Virus Activity

Isoquinoline alkaloids, similar to 1-(Isoquinolin-6-YL)propan-1-one, have been studied for their anti-tobacco mosaic virus (TMV) activity. In a study by Hu et al. (2020), two new isoquinoline alkaloids were isolated from Thalictrum glandulosissimum plants. These compounds demonstrated weak anti-TMV activity, with inhibition rates comparable to the positive control used in the study. This indicates potential applications of such compounds in plant virus protection (Hu et al., 2020).

Smooth Muscle Relaxant Activity

Isoquinoline precursors have been explored for their smooth muscle (SM) relaxant properties. Milusheva et al. (2022) investigated the biological activity of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which are precursors to isoquinoline alkaloids. Their effects on smooth muscle preparations from rats suggested relaxation similar to papaverine, an established smooth muscle relaxant. This research implies possible applications in treating conditions related to smooth muscle tension or spasms (Milusheva et al., 2022).

Anti-HIV and Antimicrobial Activity

Compounds structurally similar to 1-(Isoquinolin-6-YL)propan-1-one have shown promise in the treatment of HIV and certain bacterial and fungal infections. Chander et al. (2016) designed novel derivatives that inhibited HIV-1 reverse transcriptase (RT) effectively. Additionally, these compounds exhibited significant anti-HIV activity and also demonstrated in vitro antibacterial and antifungal effects (Chander et al., 2016).

Adrenergic Blocking and Sympatholytic Activities

Research by Aghekyan et al. (2017) on compounds related to 1-(Isoquinolin-6-YL)propan-1-one showed potential adrenergic blocking and sympatholytic activities. These properties suggest possible applications in cardiovascular disorders, where modulation of adrenergic receptors is crucial (Aghekyan et al., 2017).

Inhibitor and Anticancer Properties

Isoquinoline derivatives have been studied for their potential as inhibitors of specific enzymes and for anticancer properties. A study by Wang et al. (2011) found that a library of 1-(isoquinolin-1-yl)guanidine compounds showed promise as inhibitors of protein tyrosine phosphatase 1B and HCT-116 (a colon cancer cell line), indicating possible applications in cancer treatment and other diseases involving these enzymes (Wang et al., 2011).

Safety And Hazards

The safety and hazards associated with 1-(Isoquinolin-6-YL)propan-1-one are not fully documented .

Future Directions

Future research could focus on the synthesis, chemical reactions, and potential applications of 1-(Isoquinolin-6-YL)propan-1-one . For instance, two new isoquinoline alkaloids were isolated from the whole plants of Thalictrum glandulosissimum and tested for their anti-tobacco mosaic virus (anti-TMV) activity .

properties

IUPAC Name

1-isoquinolin-6-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXGWKBBGDBTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303968
Record name 1-(6-Isoquinolinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoquinolin-6-YL)propan-1-one

CAS RN

1053656-04-4
Record name 1-(6-Isoquinolinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Isoquinolinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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